Cas no 26757-75-5 (2-Azetidinone, 4-methyl-, (R)-)

2-Azetidinone, 4-methyl-, (R)- 化学的及び物理的性質
名前と識別子
-
- 2-Azetidinone, 4-methyl-, (R)-
- (4R)-4-methylazetidin-2-one
- (R)-4-Methylazetidin-2-one
- 4-(r)-methyl-2-azetidinone
- EN300-7292004
- 26757-75-5
-
- インチ: InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1
- InChIKey: XMSFNEZQRPOHAR-GSVOUGTGSA-N
計算された属性
- 精确分子量: 85.052763847Da
- 同位素质量: 85.052763847Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 6
- 回転可能化学結合数: 0
- 複雑さ: 79.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- XLogP3: -0.3
2-Azetidinone, 4-methyl-, (R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7292004-0.5g |
(4R)-4-methylazetidin-2-one |
26757-75-5 | 95% | 0.5g |
$1046.0 | 2023-05-26 | |
Enamine | EN300-7292004-1.0g |
(4R)-4-methylazetidin-2-one |
26757-75-5 | 95% | 1g |
$1343.0 | 2023-05-26 | |
Enamine | EN300-7292004-5.0g |
(4R)-4-methylazetidin-2-one |
26757-75-5 | 95% | 5g |
$3894.0 | 2023-05-26 | |
Enamine | EN300-7292004-10.0g |
(4R)-4-methylazetidin-2-one |
26757-75-5 | 95% | 10g |
$5774.0 | 2023-05-26 | |
1PlusChem | 1P028IFA-250mg |
(4R)-4-methylazetidin-2-one |
26757-75-5 | 95% | 250mg |
$885.00 | 2024-05-08 | |
Aaron | AR028INM-100mg |
(4R)-4-methylazetidin-2-one |
26757-75-5 | 95% | 100mg |
$666.00 | 2025-02-16 | |
1PlusChem | 1P028IFA-500mg |
(4R)-4-methylazetidin-2-one |
26757-75-5 | 95% | 500mg |
$1355.00 | 2024-05-08 | |
1PlusChem | 1P028IFA-10g |
(4R)-4-methylazetidin-2-one |
26757-75-5 | 95% | 10g |
$7199.00 | 2023-12-18 | |
Aaron | AR028INM-1g |
(4R)-4-methylazetidin-2-one |
26757-75-5 | 95% | 1g |
$1872.00 | 2025-02-16 | |
Aaron | AR028INM-2.5g |
(4R)-4-methylazetidin-2-one |
26757-75-5 | 95% | 2.5g |
$3643.00 | 2025-02-16 |
2-Azetidinone, 4-methyl-, (R)- 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
2-Azetidinone, 4-methyl-, (R)-に関する追加情報
2-Azetidinone, 4-methyl-, (R)- (CAS No: 26757-75-5)
2-Azetidinone, 4-methyl-, (R)-, also known by its CAS registry number 26757-75-5, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of azetidinones, which are four-membered lactams, and it has gained attention due to its unique structural properties and potential applications in drug design and synthesis.
The azetidinone ring system is characterized by its four-membered lactam structure, which imparts rigidity and specific electronic properties to the molecule. The 4-methyl substitution in this compound adds further complexity to its structure, influencing its reactivity and biological activity. The (R) configuration at the chiral center introduces stereoisomerism, which is a critical factor in determining the compound's pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the importance of azetidinones as building blocks in medicinal chemistry. Researchers have explored their role in the development of peptide mimetics, which are molecules designed to mimic the structure and function of peptides. These mimetics are valuable in drug discovery as they can modulate protein-protein interactions, a key mechanism in many therapeutic targets.
In terms of synthesis, 2-Azetidinone, 4-methyl-, (R)- can be prepared through various methods, including cyclization reactions of amino acids or related precursors. One notable approach involves the use of chiral resolution techniques to obtain the enantiomerically pure (R) form, which is essential for studying stereochemical effects in biological systems.
The compound's applications extend beyond medicinal chemistry. It has been utilized in the study of enzyme mechanisms, particularly those involving peptidases and proteases. Understanding how these enzymes interact with azetidinone-containing substrates provides insights into their catalytic processes and potential inhibition strategies.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize 2-Azetidinone, 4-methyl-, (R)- with high precision. These methods allow for detailed structural elucidation and confirmation of stereochemistry, ensuring the reliability of experimental data.
In conclusion, 2-Azetidinone, 4-methyl-, (R)- (CAS No: 26757-75-5) is a versatile compound with significant implications in organic synthesis and pharmacology. Its unique structure and stereochemical properties make it a valuable tool in drug discovery and enzyme studies. As research continues to uncover new applications for azetidinones, this compound will likely remain at the forefront of chemical innovation.
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